3-[3-(4-ethylphenyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone
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Overview
Description
3-[3-(4-ethylphenyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone is an organic compound that belongs to the class of pyridinones This compound is characterized by the presence of a pyridinone ring substituted with an acryloyl group and an ethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-ethylphenyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone typically involves the reaction of 4-ethylbenzaldehyde with malonic acid in the presence of a base to form 4-ethylcinnamic acid. This intermediate is then reacted with 4,6-dimethyl-2(1H)-pyridinone in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to improve yield and purity, as well as the use of continuous flow reactors to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[3-(4-ethylphenyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acryloyl group to an alkyl group.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of this compound ketone or carboxylic acid derivatives.
Reduction: Formation of 3-[3-(4-ethylphenyl)propyl]-4,6-dimethyl-2(1H)-pyridinone.
Substitution: Formation of substituted pyridinone derivatives.
Scientific Research Applications
3-[3-(4-ethylphenyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 3-[3-(4-ethylphenyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes or receptors, to exert its effects. The acryloyl group may play a role in binding to these targets, while the pyridinone ring may contribute to the overall stability and activity of the compound.
Comparison with Similar Compounds
Similar Compounds
- 3-[3-(4-methylphenyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone
- 3-[3-(4-ethylphenyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone
- This compound
Uniqueness
This compound is unique due to the specific substitution pattern on the pyridinone ring and the presence of the acryloyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-[(E)-3-(4-ethylphenyl)prop-2-enoyl]-4,6-dimethyl-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-4-14-5-7-15(8-6-14)9-10-16(20)17-12(2)11-13(3)19-18(17)21/h5-11H,4H2,1-3H3,(H,19,21)/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTBXGPRABZJFKG-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(NC2=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(NC2=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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